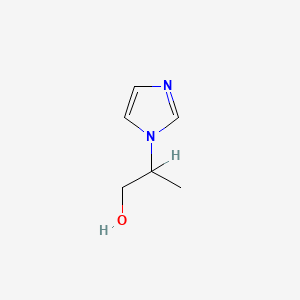

2-(1h-Imidazol-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCDHZMTZUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276067 | |

| Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191725-72-1, 68132-83-2 | |

| Record name | β-Methyl-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191725-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, alpha(or beta)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068132832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, .alpha.(or .beta.)-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α(or β)-methyl-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The imidazole ring’s substitution pattern and the presence of additional functional groups significantly influence the physicochemical and biological properties of related compounds. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Functional Group Impact on Properties

Hydrophobicity and Solubility: The trityl-protected analogs (e.g., 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol) exhibit reduced solubility in polar solvents due to bulky aromatic substituents, whereas this compound’s simpler structure enhances polar compatibility . Phenyl-substituted derivatives (e.g., (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol) display increased hydrophobicity, making them suitable for lipid-rich environments .

Halogenated derivatives (e.g., dichlorophenyl-substituted analogs) exhibit stronger dipole-dipole interactions and improved binding affinity in pharmacologically relevant targets .

Steric and Electronic Effects: Trityl groups impart steric hindrance, reducing reactivity at the imidazole nitrogen but improving stability against nucleophilic attack . Stereochemistry in chiral analogs (e.g., (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol) may influence enantioselective interactions in asymmetric synthesis or drug delivery .

Crystallographic and Spectroscopic Insights

- Crystal Packing : Compounds like 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol form distinct crystal lattices due to phenyl-imidazole π-π stacking, as observed in related imidazole derivatives .

- Spectroscopic Data : Mass spectrometry (ESI-MS) and NMR are critical for distinguishing substituents. For example, trityl-protected compounds show characteristic peaks at m/z 243 (Ph₃C⁺) .

Q & A

Q. Q1. What are the standard synthetic protocols for 2-(1H-Imidazol-1-yl)propan-1-ol, and how can reaction intermediates be characterized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving imidazole derivatives and propanol precursors. For example, chiral analogs are prepared by reacting amino alcohols (e.g., L-phenylalaninol) with aldehydes (e.g., nitrobenzaldehyde) in methanol, followed by ammonium acetate and dibenzoyl as catalysts. Key intermediates are purified via column chromatography (ethyl acetate/ethanol/triethylamine) and crystallized using methanol/diethyl ether . Characterization involves NMR, IR, and mass spectrometry. For chiral variants, polarimetry or chiral HPLC can confirm enantiomeric purity .

Q. Q2. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on diffractometers (e.g., Enraf–Nonius CAD-4), and data are processed using SHELX or OLEX2 . The imidazole ring is typically planar (r.m.s. deviation ~0.0056 Å), with dihedral angles between substituents (e.g., phenyl groups) ranging from 12.56° to 87.04° . Hydrogen bonding (e.g., O–H⋯N) and C–H⋯π interactions stabilize crystal packing. Refinement includes free refinement of hydroxyl H atoms and riding models for others .

Q. Q3. What spectroscopic techniques are critical for confirming the identity of this compound in solution?

Methodological Answer:

- 1H/13C NMR : Imidazole protons resonate at δ 7.2–8.1 ppm, while the propanol backbone appears as multiplets (δ 3.5–4.5 ppm for –CH2– and δ 1.2–1.8 ppm for –CH3) .

- IR : Broad O–H stretches (~3200–3400 cm⁻¹) and C–N imidazole vibrations (~1500 cm⁻¹) are diagnostic .

- MS : Molecular ion peaks (e.g., m/z 202.25 for C12H14N2O) confirm molecular weight .

Advanced Research Questions

Q. Q4. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies (e.g., bond length variations >0.02 Å) may arise from twinning, disorder, or poor data resolution. Strategies include:

- Data Reprocessing : Use programs like SHELXL to apply TWIN/BASF commands for twinned data.

- Hydrogen Bond Analysis : Validate interactions via Mercury CSD’s void visualization and packing similarity tools .

- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond angles/distances with similar compounds .

Q. Q5. What strategies optimize the antifungal activity of this compound derivatives against Candida species?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce hydrophobic substituents (e.g., biphenyl esters) at the propanol chain to enhance membrane penetration. Region (D) modifications (e.g., nitro groups) improve binding to fungal cytochrome P450 .

- In Vitro Assays : Use microbroth dilution (CLSI M27-A3) to determine MIC values. Derivatives with MICs <1 µg/mL against C. albicans are prioritized .

- Molecular Docking : Simulate interactions with lanosterol 14α-demethylase (CYP51) using AutoDock Vina, focusing on imidazole coordination to the heme iron .

Q. Q6. How does chirality at the propanol carbon influence the biological and catalytic properties of this compound?

Methodological Answer:

- Enantioselective Synthesis : Use chiral amino alcohols (e.g., S-configuration) to generate (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, which shows higher antifungal activity than R-forms .

- Catalytic Applications : Chiral imidazolium derivatives act as ligands in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Enantiomeric excess (ee) is quantified via chiral GC or HPLC .

- Crystallographic Validation : Monoclinic space groups (e.g., P21) confirm absolute configuration via Flack parameter refinement .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting bioactivity data for imidazole-propanol derivatives across studies?

Methodological Answer:

- Standardize Assays : Ensure consistent inoculum size (1–5×10³ CFU/mL) and incubation time (48 h) in antifungal tests .

- Statistical Analysis : Apply ANOVA/Tukey’s test to compare MICs across labs. Outliers may stem from solvent effects (DMSO vs. ethanol) .

- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify trends (e.g., nitro groups correlate with potency).

Computational and Structural Tools

Q. Q8. Which computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (experimental LogP ~1.2) .

- pKa Prediction : Imidazole N1 has a pKa ~6.9, while the hydroxyl group is ~15.2 (SPARC calculator) .

- Molecular Dynamics : Simulate aqueous solubility with GROMACS, incorporating explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.